Candesartan Cilexetil Impurity E

Pharmaceutical Analysis Reference Standards Method Validation

Accurate quantitation of candesartan cilexetil Impurity E is critical for ANDA batch release and ICH Q3B compliance. Using a generic impurity standard introduces systematic bias due to differential UV response factors. This ISO 17034 CRM provides metrological traceability to EP/BP primary standards, ensuring defensible regulatory submissions. • Lot-specific CoA with purity assignment & expanded uncertainty (k=2) • Resolves N1-ethyl regioisomer for unambiguous identification • Multi-traceability to EP, USP, BP primary standards for global QC consistency

Molecular Formula C35H38N6O6
Molecular Weight 638.7 g/mol
CAS No. 914613-35-7
Cat. No. B600931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCandesartan Cilexetil Impurity E
CAS914613-35-7
Synonyms2-Ethoxy-1-[[2’-(1-ethyl-1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic Acid 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl Ester;  Candesartan Cilexetil Impurity E;  (RS)-1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl-2-ethoxy-1-[[2’- (1-ethyl-1
Molecular FormulaC35H38N6O6
Molecular Weight638.7 g/mol
Structural Identifiers
SMILESCCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6
InChIInChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3
InChIKeyHKUZPIFWPFYKBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Candesartan Cilexetil EP Impurity E (CAS 914613-35-7): Certified Pharmaceutical Secondary Standard for ANDA Method Validation and Quality Control


Candesartan Cilexetil EP Impurity E (1H-1-Ethyl Candesartan Cilexetil; CAS 914613-35-7) is a known process-related and degradation impurity of the angiotensin II type 1 (AT1) receptor antagonist prodrug candesartan cilexetil [1][2]. It is listed as Impurity E in the European Pharmacopoeia (EP) and is supplied as a certified reference material (CRM) under ISO 17034 and ISO/IEC 17025 accreditation . The compound serves as a primary analytical standard for quantitative impurity profiling in abbreviated new drug applications (ANDAs) and commercial batch release testing [3].

Why Generic Candesartan Impurities Cannot Substitute for EP Impurity E in Regulated Analytical Workflows


Candesartan cilexetil yields a complex impurity profile comprising at least 15 known impurities, including positional isomers and degradation products [1][2]. Impurity E is the N1-ethylated derivative, distinguishable from its regioisomer N2-ethyl candesartan cilexetil only by advanced NMR techniques [3][4]. Regulatory submissions to EMA, FDA, and PMDA require impurity E to be quantified against a chemically identical, fully characterized reference standard. Using a generic impurity mix or a different alkylated analog introduces systematic bias in quantitation due to differential UV response factors at the specified 254 nm wavelength [5]. Consequently, compendial compliance (EP, BP) and ANDA approval depend on traceability to the exact EP Impurity E CRM .

Quantitative Evidence Guide: Differentiating EP Impurity E from Candesartan Cilexetil Analogs and Other In-Class Impurities


Certified Reference Material Purity vs. Research-Grade Impurity E

The Sigma-Aldrich CRM (PHR2036) is produced and certified under ISO 17034 and ISO/IEC 17025, providing multi-traceability to EP, USP, and BP primary standards . Its batch-specific certificate of analysis (CoA) ensures that the purity assignment and uncertainty budget meet regulatory requirements. In contrast, research-grade Impurity E from suppliers such as Santa Cruz Biotechnology (Cat# sc-213633) is labeled with a minimum purity of ≥96% and lacks an ISO 17034-accredited CoA . This difference in metrological traceability directly impacts the reliability of impurity quantification in stability-indicating methods.

Pharmaceutical Analysis Reference Standards Method Validation

Regioisomeric Discrimination: N1-Ethyl (Impurity E) vs. N2-Ethyl Candesartan Cilexetil

Impurity E is the N1-ethylated candesartan cilexetil derivative. Its regioisomer, N2-ethyl candesartan cilexetil, co-elutes under many HPLC conditions and cannot be distinguished by UV or MS alone [1]. Havlíček et al. (2009) demonstrated that 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) are required to unambiguously differentiate the two isomers. The N1-ethyl isomer (Impurity E) exhibits a characteristic HMBC correlation between the N-CH₂ protons of the ethyl group and the C-2 carbon of the benzimidazole ring, which is absent in the N2-ethyl isomer [1]. This spectroscopic fingerprint confirms that only Impurity E, and not its N2-ethyl analog, corresponds to the EP-defined impurity.

Organic Chemistry NMR Spectroscopy Impurity Profiling

Chromatographic Resolution: Impurity E vs. Other EP Impurities in Validated UPLC Methods

Subramanian et al. (2012) developed a validated UPLC method that resolves 10 candesartan cilexetil-related impurities, including Impurity E (referred to as N-Ethyl). The method achieved baseline separation of Impurity E from Desethyl CCX, 1N Ethyl Oxo CCX, 2N Ethyl Oxo CCX, and 2N Ethyl isomers on a BEH Shield RP18 column using a pH 3.0 phosphate buffer/acetonitrile gradient [1]. Impurity E eluted at a distinct retention time, enabling its quantitation at 254 nm with a linear calibration range of LOQ to 2 μg/mL (r² ≥ 0.999) [1]. For the precision study, the percentage relative standard deviation for Impurity E was < 15% (n = 6) [1].

UPLC Method Development Stability-Indicating Assay

Degradation Pathway Origin: Impurity E vs. Desethyl Candesartan Cilexetil

Mohan et al. (2012) subjected candesartan cilexetil tablets to ICH-recommended stress conditions (hydrolysis, oxidation, photolysis, thermal) and identified five degradation impurities. 1N-ethyl candesartan cilexetil (Impurity E) formed under thermal and photolytic stress, whereas desethyl candesartan cilexetil formed primarily under hydrolytic conditions [1]. This divergent stress response indicates that Impurity E is a thermal/photodegradation marker, while desethyl CCX is a hydrolysis marker [1]. Consequently, monitoring Impurity E specifically is critical for assessing thermal and light stability of the drug product.

Degradation Chemistry Stability Studies Forced Degradation

Critical Application Scenarios for Candesartan Cilexetil EP Impurity E in Pharmaceutical Development and QC


ANDA Submission: Quantitative Impurity Profiling for FDA/EMA Compliance

Generic drug applicants must demonstrate that candesartan cilexetil batches contain Impurity E below the ICH Q3B qualification threshold (typically ≤ 0.15% or ≤ 0.5% depending on daily dose). The EP Impurity E CRM (Sigma-Aldrich PHR2036) provides the metrological traceability required for accurate quantitation against the EP/BP monograph [1]. Use of the CRM ensures that analytical results are defensible during regulatory review and avoid the costly rework associated with unqualified reference standards.

Stability-Indicating Method Validation (Forced Degradation Studies)

Impurity E serves as a specific marker for thermal and photolytic degradation [2]. In a stability-indicating UPLC method, its resolution from the API and other degradation products (e.g., 2N-ethyl CCX, oxo derivatives) must be demonstrated. The validated method of Subramanian et al. (2012) using Impurity E as a reference standard shows linearity from LOQ to 2 μg/mL with r² ≥ 0.999, enabling reliable detection of even trace-level degradation [3].

Commercial Batch Release QC in cGMP Manufacturing

In a cGMP environment, each batch of candesartan cilexetil API or finished drug product must be tested against the EP impurity profile. The CRM (PHR2036) is supplied with a lot-specific CoA that includes purity assignment and expanded uncertainty (k=2). This documentation is auditable and meets the data integrity expectations of 21 CFR Part 11 and EU Annex 11 .

Method Development and Cross-Validation Across Global Sites

Multi-site pharmaceutical networks require harmonized impurity standards to ensure inter-laboratory reproducibility. The CRM's multi-traceability to EP, USP, and BP primary standards eliminates the need for site-specific re-standardization, reducing method transfer time and improving global QC consistency [1].

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